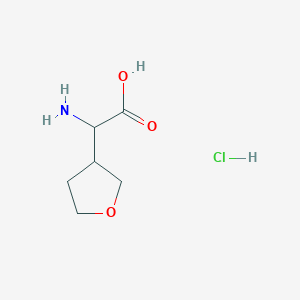

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride

Description

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride (CAS No. 1909305-59-4) is a crystalline compound with a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol. Its structure features a tetrahydrofuran (THF) ring substituted at the 3-position, combined with an amino-acetic acid backbone and a hydrochloride counterion. This configuration imparts unique physicochemical properties, including enhanced solubility in polar solvents and stability under physiological conditions. The compound is noted for its versatility in pharmaceutical, agrochemical, and material science research, particularly as a chiral building block for synthesizing drug candidates, pesticides, and advanced polymers .

Properties

Molecular Formula |

C6H12ClNO3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

2-amino-2-(oxolan-3-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c7-5(6(8)9)4-1-2-10-3-4;/h4-5H,1-3,7H2,(H,8,9);1H |

InChI Key |

GAQZRSKCPVDZIH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride typically involves the reaction of tetrahydrofuran derivatives with amino acid precursors under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group under strong oxidizing conditions.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the study of metabolic pathways involving amino acids.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the biological system in which it is used. It may also interact with receptors and ion channels, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride

- CAS No.: 1214196-70-9

- Molecular Formula: C₈H₈Cl₂NO₂

- Molecular Weight : 222.07 g/mol

- Key Features : The 3-chlorophenyl group enhances lipophilicity, making it suitable for CNS-targeting drug candidates. It is often used in kinase inhibitor synthesis.

- Applications : Intermediate in antipsychotic and antiviral drug development .

2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride

- CAS No.: 1105679-25-1

- Molecular Formula: C₈H₈Cl₃NO₂

- Molecular Weight : 256.51 g/mol

- Key Features : Additional chlorine atoms increase steric bulk and electron-withdrawing effects, improving binding affinity in enzyme inhibition studies.

- Applications : Investigated in agrochemicals for fungicidal activity .

2-Amino-2-(3-pyridyl)acetic acid hydrochloride

- CAS No.: 891789-91-6

- Molecular Formula : C₇H₈N₂O₂·HCl

- Molecular Weight : 188.61 g/mol

- Applications : Intermediate in anticancer and anti-inflammatory drug synthesis .

Fluorinated Derivatives

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride

- CAS No.: 2231672-83-4

- Molecular Formula: C₇H₁₀ClF₂NO₂ (estimated)

- Key Features : The difluorocyclobutyl group balances rigidity and lipophilicity, ideal for peptide mimetics.

- Applications : Explored in peptide-based therapeutics and materials science .

Aliphatic and Bicyclic Analogues

(R)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

2-Amino-2-(furan-3-yl)acetic acid hydrochloride

- CAS No.: Not explicitly listed (see )

- Molecular Formula: C₆H₈ClNO₃ (estimated)

- Key Features : The furan ring offers oxygen-based polarity, enhancing solubility.

- Applications : Used in DNA-tagged combinatorial libraries for high-throughput screening .

Comparative Data Table

Key Findings and Implications

- Structural Impact : The tetrahydrofuran-3-yl group in the parent compound provides a balance of polarity and conformational flexibility, advantageous for drug delivery systems. In contrast, aromatic substituents (e.g., chlorophenyl, pyridyl) enhance target binding but may reduce solubility .

- Fluorination : Fluorinated derivatives exhibit improved metabolic stability, making them preferable for in vivo applications .

- Bicyclic Systems: High-strain bicyclic structures (e.g., bicyclo[1.1.1]pentane) offer novel scaffolds for overcoming pharmacokinetic challenges in CNS therapeutics .

Biological Activity

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride, also known as THF amino acid, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

- Molecular Formula: C6H11ClN2O3

- Molecular Weight: 145.16 g/mol

- CAS Number: 1802680-43-8

The compound features an amino group and a tetrahydrofuran moiety, which contribute to its solubility and reactivity in biological systems. The hydrochloride form enhances its water solubility, making it suitable for various biological assays and synthesis processes .

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride is believed to interact with several biological targets, including enzymes and receptors. The presence of the tetrahydrofuran ring allows for unique conformational flexibility, which may facilitate binding to specific biomolecules.

Potential Targets:

- Enzymatic Interactions: The compound may modulate enzyme activity by serving as a substrate or inhibitor, impacting various metabolic pathways.

- Receptor Binding: It could potentially bind to neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling .

Biological Activities

Research into the biological activities of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride has revealed several promising effects:

- Neuroprotective Effects: Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways and enhancing neuronal survival under stress conditions.

- Antioxidant Activity: The compound has shown potential in reducing oxidative damage in cellular models, indicating its role as an antioxidant agent .

- Anti-inflammatory Properties: In vitro studies have indicated that it may suppress inflammatory markers, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies have investigated the biological implications of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride:

| Study | Condition | Main Findings |

|---|---|---|

| Study A | Neuroprotection in cultured neurons | Showed reduced apoptosis under oxidative stress conditions. |

| Study B | Anti-inflammatory effects in macrophages | Decreased levels of TNF-alpha and IL-6 upon treatment. |

| Study C | Enzyme inhibition assays | Demonstrated competitive inhibition against specific kinases involved in cell signaling. |

These findings underscore the potential therapeutic applications of the compound in neurodegenerative diseases and inflammatory conditions.

Applications in Medicinal Chemistry

Due to its diverse biological activities, 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride serves as a valuable building block in drug development:

- Pharmaceutical Intermediates: It is utilized in the synthesis of novel pharmaceuticals targeting neurological disorders and inflammatory diseases.

- Biochemical Research: The compound is employed in studies examining biochemical pathways and enzyme interactions, aiding in the understanding of complex biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves protecting the amino group (e.g., Boc or Fmoc) to prevent side reactions during cyclization of the tetrahydrofuran ring. Reaction temperature (e.g., 0–5°C for imine formation) and catalysts like trifluoroacetic acid (TFA) for deprotection are critical . Purification via recrystallization or reverse-phase HPLC ensures high purity (>95%), as demonstrated for structurally similar bicyclic amino acids .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- NMR : 1H/13C NMR resolves stereochemistry and confirms substitution patterns on the tetrahydrofuran ring (e.g., coupling constants for axial/equatorial protons) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS validate purity and molecular weight .

- X-ray crystallography : For unambiguous stereochemical assignment, particularly if chiral centers are present .

Q. How does the hydrochloride salt form affect solubility in aqueous buffers compared to organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) due to ionic interactions, while solubility in polar aprotic solvents like DMSO is moderate (~10–20 mg/mL). Pre-solubilization in water or dilute HCl (0.1 N) is recommended for biological assays, as seen with analogous amino acid hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments observed in NMR data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic ring puckering in the tetrahydrofuran moiety. Use variable-temperature NMR to assess conformational exchange. Chiral chromatography (e.g., Chiralpak® IA column) with polar mobile phases (hexane:isopropanol) can separate enantiomers, as applied to related bicyclic amino acids . Computational modeling (DFT or MD simulations) further predicts stable conformers .

Q. What strategies mitigate hygroscopicity during long-term storage of this hydrochloride salt?

- Methodological Answer : Store desiccated at 2–8°C under inert gas (argon) to prevent moisture absorption. Lyophilization followed by storage in amber vials with molecular sieves (3 Å) is effective, as recommended for hygroscopic peptide hydrochlorides . Periodic Karl Fischer titration monitors residual moisture (<1%).

Q. How can computational modeling predict the compound’s reactivity in peptide coupling or bioconjugation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic attack by the amino group on activated carboxyl groups (e.g., EDC/NHS systems). Solvent effects (PCM model) and steric hindrance from the tetrahydrofuran ring are critical parameters, as validated for similar constrained amino acids .

Q. What experimental approaches validate the compound’s stability under physiological conditions (e.g., serum-containing media)?

- Methodological Answer : Incubate the compound in human serum (37°C, pH 7.4) and analyze degradation products via LC-MS at timed intervals. Stability is compared to non-hydrochloride analogs, as done for protease-resistant amino acid derivatives .

Data Contradictions and Validation

Q. How should researchers address conflicting purity results between HPLC and elemental analysis?

- Methodological Answer : Contradictions may arise from residual solvents or counterions. Combine techniques:

- ICP-MS quantifies chloride content (theoretical ~15.4% for HCl salt).

- TGA detects solvent loss (e.g., residual THF or water).

- 1H NMR integration verifies stoichiometry of the hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.